H-D-Abu-Otbu HCl

Descripción general

Descripción

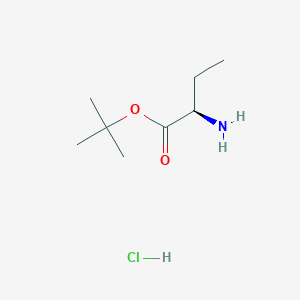

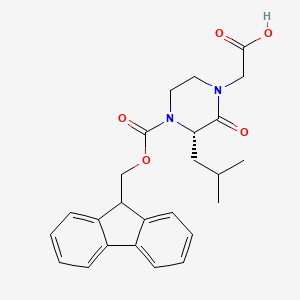

H-D-Abu-Otbu HCl, also known as tert-butyl (2S)-2-aminobutanoate hydrochloride, is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 195.69 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in solid form .

Synthesis Analysis

The synthesis of H-D-Abu-Otbu HCl involves a reaction between enantiopure 2-aminobutyric acid and perchloric acid in tert-butylacetate . The mixture is stirred at room temperature for 48 hours and then extracted with cold 0.5 M hydrochloric acid . The aqueous layers are neutralized with solid NaHCO3 and extracted with diethyl ether . The organic layers are dried over MgSO4 and the solvent is evaporated to yield the product .

Molecular Structure Analysis

The InChI code for H-D-Abu-Otbu HCl is 1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 . The InChI key is OEPKETQBSXWOBJ-RGMNGODLSA-N .

Physical And Chemical Properties Analysis

H-D-Abu-Otbu HCl is a solid substance . It has a molecular weight of 195.69 . The compound’s InChI code is 1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 and its InChI key is OEPKETQBSXWOBJ-RGMNGODLSA-N .

Aplicaciones Científicas De Investigación

Hydrochars as Emerging Biofuels

Hydrochars , the solid products of hydrothermal carbonization (HTC) of renewable biomasses, demonstrate potential as alternative biofuels. The properties of hydrochars vary based on the original biomass and the conditions under which they are produced, including temperature and duration of treatment. The conversion of various biomasses into hydrochars presents a sustainable method for producing biofuels, showcasing the type of innovative applications that compounds and processes in chemical research can contribute to, particularly in the context of renewable energy and waste management. The research by Vardiambasis et al. (2020) on hydrochars explores the potential of these materials as biofuels, underscoring the importance of innovative synthesis, functionalization, and application of chemical compounds in environmental sustainability and energy production (Vardiambasis et al., 2020).

Antioxidant Properties of Hydroxycinnamic Acids

The study of hydroxycinnamic acids (HCAs) and their antioxidant properties provides insights into the structure-activity relationships critical for designing molecules with enhanced biological activities. Research on HCAs, which possess significant biological properties, including antioxidant activity, highlights the importance of chemical structure in determining biological efficacy. This type of research is fundamental in the development of pharmacologically active compounds from natural products, which can lead to the discovery of novel therapeutics for managing oxidative stress-related diseases. The investigation into the antioxidant properties of HCAs by Razzaghi-Asl et al. (2013) exemplifies how understanding the chemical structure of compounds can inform their functional applications in biomedical contexts (Razzaghi-Asl et al., 2013).

Safety and Hazards

H-D-Abu-Otbu HCl is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water and consult a doctor . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .

Propiedades

IUPAC Name |

tert-butyl (2R)-2-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPKETQBSXWOBJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Abu-Otbu HCl | |

CAS RN |

959750-74-4, 313994-32-0 | |

| Record name | tert-butyl (2R)-2-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (2R)-2-aminobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3317398.png)

![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester](/img/structure/B3317413.png)

![(3S,4S)-4-(furan-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3317426.png)

![4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B3317472.png)